8-Methoxy-4-methylquinazolin-2-ol
描述
Structure
3D Structure
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
8-methoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |
InChI 键 |
UPYZISNDSQYZLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=C(C2=NC(=O)N1)OC |
产品来源 |
United States |
Spectroscopic and Analytical Characterization of Quinazolin 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of 8-Methoxy-4-methylquinazolin-2-ol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the N-H proton of the quinazolin-2-ol (B1296456) core.
The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at the C5 position, being ortho to the electron-donating methoxy group at C8, would be expected to resonate at the most upfield position among the aromatic protons. The protons at C6 and C7 would show a coupling pattern typical of a three-spin system, influenced by the methoxy group.
The methyl group attached to the C4 position would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The methoxy group protons at C8 would also produce a singlet, expected to be further downfield, around δ 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom. The N-H proton of the lactam functionality would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by the solvent and concentration.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.9 - 7.1 | d | 7.5 - 8.0 |
| H-6 | 7.2 - 7.4 | t | 7.5 - 8.0 |
| H-7 | 7.0 - 7.2 | d | 7.5 - 8.0 |
| 4-CH₃ | 2.2 - 2.4 | s | - |
| 8-OCH₃ | 3.9 - 4.1 | s | - |
| N-H | 10.0 - 12.0 | br s | - |
d = doublet, t = triplet, s = singlet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.
The carbonyl carbon (C2) of the lactam group is anticipated to be the most deshielded, appearing at a chemical shift greater than 160 ppm. The C4 carbon, being part of an enamine-like system and attached to a methyl group, would also be significantly downfield. The carbon atoms of the aromatic ring will have their chemical shifts influenced by the methoxy substituent. The C8 carbon, directly attached to the electron-donating methoxy group, would be shifted downfield, while the ortho (C7) and para (C5a) carbons would be shielded (shifted upfield). The carbon of the methyl group and the methoxy group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 162 - 165 |
| C4 | 148 - 152 |
| C4a | 120 - 123 |
| C5 | 115 - 118 |
| C6 | 125 - 128 |
| C7 | 118 - 121 |
| C8 | 150 - 154 |
| C8a | 138 - 142 |
| 4-CH₃ | 20 - 25 |
| 8-OCH₃ | 55 - 60 |
Distortionless Enhancement by Polarization Transfer (DEPT)
DEPT is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment for this compound would be particularly useful.
In the DEPT-135 spectrum:
CH₃ groups (the 4-methyl and 8-methoxy carbons) would appear as positive signals.
CH₂ groups would appear as negative signals (none are present in this molecule).
CH groups (C5, C6, and C7) would appear as positive signals.
Quaternary carbons (C2, C4, C4a, C8, and C8a) would be absent.
This would allow for the unambiguous assignment of the signals for the methyl, methoxy, and aromatic CH carbons in the ¹³C-NMR spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula. The fragmentation pattern can also provide valuable structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₁₀N₂O₂, the molecular weight is 190.20 g/mol . Therefore, the [M+H]⁺ peak would be observed at an m/z of approximately 191.21. Adducts with sodium [M+Na]⁺ (m/z ≈ 213.19) or potassium [M+K]⁺ (m/z ≈ 229.18) might also be observed depending on the purity of the sample and the solvents used.
Electron Impact Mass Spectrometry (EI-MS)
EI is a hard ionization technique that leads to extensive fragmentation of the molecule. The EI-MS of this compound would show a molecular ion peak (M⁺) at m/z ≈ 190, confirming the molecular weight. The fragmentation pattern would be characteristic of the quinazolinone ring system and the substituents.
Key expected fragmentation pathways would include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 175.
Loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such heterocycles, resulting in a fragment at m/z 162.
Subsequent fragmentation of these initial products could lead to further characteristic peaks. For instance, the loss of a methyl radical followed by CO would give a fragment at m/z 147.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 190 | [M]⁺ |
| 175 | [M - CH₃]⁺ |
| 162 | [M - CO]⁺ |
| 147 | [M - CH₃ - CO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the searched scientific literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the reviewed literature. An IR spectrum would reveal characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl and methoxy groups, C=N and C=C vibrations of the quinazoline (B50416) core, and C-O stretches.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
No published Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound could be located. A UV-Vis spectrum would provide information about the electronic transitions within the conjugated system of the molecule, indicating the wavelengths of maximum absorption (λmax).
Computational and Theoretical Investigations of Quinazolin 2 Ol Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For quinazolinone derivatives, quantum chemical calculations have been used to study their electronic structure, frontier molecular orbitals (HOMO and LUMO), and to predict their reactivity and potential as corrosion inhibitors or in other applications.
While these methodologies have been extensively used for the broader quinazolinone class, the specific computational data and research findings for 8-Methoxy-4-methylquinazolin-2-ol are absent from the current body of scientific literature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of quinazoline (B50416) derivatives with a high degree of accuracy.
DFT studies on quinazolinone and its derivatives, which are structurally related to quinazolin-2-ols, have been conducted to optimize their molecular structures and analyze their properties. researchgate.net For instance, calculations are typically performed using specific basis sets, like B3LYP/6-31G(d,p), to determine parameters such as bond lengths, bond angles, and dihedral angles of the optimized molecular structure. researchgate.net These studies help in understanding the spatial arrangement of atoms and the stability of different conformations.
In a study on 2-pentylquinazolin-4(3H)-one derivatives, DFT calculations were consistent with the experimental findings regarding their antiproliferative and antioxidant activities, highlighting the predictive power of this theoretical approach. researchgate.net The electronic properties derived from DFT, such as the distribution of electron density, can elucidate the reactive sites within the molecule. researchgate.net For example, the analysis of chemical shifts in 13C NMR spectra of certain quinazoline-pyrimidine hybrids has been supported by computational data. nih.gov
While a specific DFT study for this compound is not detailed in the provided results, the methodologies applied to similar quinazoline structures are directly applicable. Such a study would involve optimizing its geometry to predict its most stable three-dimensional conformation and calculating its electronic properties to understand how the methoxy (B1213986) and methyl substituents influence its reactivity and potential for molecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. aimspress.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com In the context of drug design, understanding the HOMO and LUMO of a molecule like this compound can provide insights into its ability to interact with biological targets.
For various heterocyclic compounds, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. aimspress.com For example, in the analysis of temozolomide, a molecule with a different heterocyclic core, the HOMO-LUMO gap was calculated to assess its reactivity in different environments. aimspress.com Similarly, studies on benzo and anthraquinodimethane derivatives have used HOMO-LUMO analysis to predict which compounds are better electron donors and more reactive. researchgate.net
The analysis of the molecular electrostatic potential (MEP) map, often performed alongside FMO analysis, helps to identify the regions of a molecule that are rich or poor in electrons, thus predicting the likely sites for electrophilic and nucleophilic attack. researchgate.netaimspress.com For this compound, the electron-donating methoxy group and the electron-releasing methyl group would be expected to influence the electron density distribution and, consequently, the energies and shapes of the frontier orbitals.
| Parameter | Significance | Typical Application in Quinazoline Research |
| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). | Predicts interactions with electron-deficient sites in biological targets. |
| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). | Predicts interactions with electron-rich sites in biological targets. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. aimspress.com |
| MEP Map | Visualizes electrostatic potential to identify reactive sites. | Predicts sites for electrophilic and nucleophilic attacks. researchgate.netaimspress.com |
Virtual Screening and Pharmacophore Modeling for Target Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is often guided by pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.
For quinazoline derivatives, these computational approaches have been instrumental in identifying potential therapeutic targets and in designing novel inhibitors. For example, virtual screening has been successfully applied to identify quinazoline-based inhibitors for various protein targets. A notable application was the discovery of novel 2-amino-4-methylquinazoline derivatives as highly potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cancer signaling pathways. nih.gov
In another study, pharmacophore modeling was used to guide the design of inhibitors targeting the DNA gyrase B (gyrB) subunit of Staphylococcus aureus. nih.gov The model was generated based on known ATPase inhibitors and included key features such as hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. nih.gov This pharmacophore was then used to screen compound libraries, leading to the identification of new potential antibacterial agents. nih.gov
Furthermore, computational studies on quinazoline-pyrimidine hybrids have identified their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.gov Molecular docking simulations of these hybrids within the EGFR kinase domain revealed key interactions, such as hydrogen bonds with residues like Lys721 and Gly772, which are crucial for their inhibitory activity. nih.gov
These examples demonstrate the power of virtual screening and pharmacophore modeling to rationalize the biological activities of quinazoline derivatives and to accelerate the discovery of new drug candidates by focusing synthetic efforts on the most promising scaffolds.
| Target | Therapeutic Area | Computational Method | Key Findings |
| Phosphatidylinositol 3-Kinase (PI3K) | Cancer | Hybridization and scaffold hopping approach | Discovery of potent 2-amino-4-methylquinazoline inhibitors with in vivo antitumor efficacy. nih.gov |
| DNA Gyrase B (gyrB) | Bacterial Infections | Pharmacophore modeling and virtual screening | Identification of novel quinolone-ATPase conjugate inhibitors with strong binding affinity. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Molecular Docking | Quinazoline-pyrimidine hybrids show interactions with key residues in the EGFR kinase domain. nih.gov |
Biological Activity Profiling of 8 Methoxy 4 Methylquinazolin 2 Ol and Its Derivatives in Vitro Studies
Anticancer Potential in Cell-Based Assays
The quest for novel and effective anticancer agents has led to the extensive investigation of quinazoline (B50416) derivatives. These compounds have demonstrated significant potential in curbing the proliferation of cancer cells through various mechanisms of action.
Antiproliferative Activities against Human Cancer Cell Lines
Derivatives of 8-methoxyquinazoline (B3282709) have shown notable cytotoxic activities against a range of human cancer cell lines. For instance, a series of 4,7-disubstituted 8-methoxyquinazoline derivatives exhibited cytotoxic potencies with IC₅₀ values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 (colon carcinoma) and HepG2 (hepatocellular carcinoma) cells. researchgate.net One of the most potent compounds in this series, 18B, which features an N-Methylpiperazine group and a benzyloxy group, demonstrated superior anticancer activity compared to the standard drug imatinib (B729) against both cell lines. researchgate.net This compound was found to induce apoptosis and inhibit cell migration in these cancer cells. researchgate.net
Similarly, studies on 4-anilino-8-methoxy-2-phenylquinoline derivatives, which share a core structural similarity, have revealed their antiproliferative effects. The position of the methoxy (B1213986) group on the quinoline (B57606) ring was found to be crucial for activity. nih.gov For example, a 4'-COMe-substituted derivative with a methoxy group at the 8th position (compound 8) showed an IC₅₀ of 10.47 μM. nih.gov Another derivative, compound 11, with an 8-OH group and a 3'-COMe substitution, was particularly active against HCT-116, MCF7 (breast cancer), and MDA-MB-435 (breast cancer) cells, with GI₅₀ values of 0.07, <0.01, and <0.01 μM, respectively. nih.gov These compounds were found to induce cell cycle arrest in the S-phase. nih.gov
Furthermore, 8-methoxy-4-anilinoquinolines have been evaluated for their antiproliferative activity. While many showed moderate activity, a derivative with a methoxy group on the quinoline ring and an isopropyl group on the benzene (B151609) ring (compound 2i) exhibited significant inhibitory effects on HeLa (cervical cancer) and BGC-823 (gastric carcinoma) cells, with IC₅₀ values of 7.15 μM and 4.65 μM, respectively. nih.gov
Antiproliferative Activity of 8-Methoxyquinazoline Derivatives
| Compound | Cell Line | IC₅₀/GI₅₀ (µM) |
|---|---|---|
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HCT116, HepG2 | 5.64 ± 0.68 to 23.18 ± 0.45 |
| Compound 18B | HCT116, HepG2 | - |
| 4-anilino-8-methoxy-2-phenylquinoline (Cmpd 8) | - | 10.47 |
| 4-anilino-8-hydroxy-2-phenylquinoline (Cmpd 11) | HCT-116 | 0.07 |
| 4-anilino-8-hydroxy-2-phenylquinoline (Cmpd 11) | MCF7 | <0.01 |
| 4-anilino-8-hydroxy-2-phenylquinoline (Cmpd 11) | MDA-MB-435 | <0.01 |
| 8-methoxy-4-anilinoquinoline (Cmpd 2i) | HeLa | 7.15 |
| 8-methoxy-4-anilinoquinoline (Cmpd 2i) | BGC-823 | 4.65 |
Antimicrobial Activities: Antibacterial and Antifungal Effects
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.
While specific data on the antimicrobial activity of 8-Methoxy-4-methylquinazolin-2-ol is not extensively documented, studies on related structures provide valuable insights. For instance, the 8-methoxy group in fluoroquinolones, a different class of antimicrobials, has been associated with improved activity against resistant bacterial mutants. monash.edu This suggests that the methoxy substitution at the 8-position of a quinazoline scaffold could be a beneficial feature for antibacterial activity.
Research on other quinazoline derivatives has shown a broad spectrum of antimicrobial action. nih.gov Some have demonstrated activity against Gram-positive bacteria by interacting with the cell wall and DNA structures. nih.gov
In the realm of antifungal agents, novel 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to the quinazoline core, have demonstrated potent and broad-spectrum antifungal activity. nih.gov One such derivative, L14, exhibited better in vitro activity and lower cytotoxicity than the established antifungal clioquinol. nih.gov
Anti-Inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of quinazoline derivatives has been an area of active research.
Studies on compounds with structural similarities to this compound have indicated potential anti-inflammatory effects. For example, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, while not quinazolines, have demonstrated significant anti-inflammatory activity in animal models. nih.gov These compounds were found to decrease neutrophil count, inhibit vascular permeability, and reduce edema. nih.gov Their mechanism of action may involve the reduction of pro-inflammatory cytokines like TNF-α. nih.gov
Furthermore, a natural alkaloid, 4-methoxy-5-hydroxycanthin-6-one, has been shown to significantly inhibit the production of nitric oxide (NO) and the release of TNF-α in lipopolysaccharide (LPS)-induced macrophages. nih.gov It also downregulated the expression of inducible nitric oxide synthase (iNOS) protein. nih.gov In vivo studies confirmed its ability to reduce carrageenan-induced paw edema and chronic arthritis. nih.gov While these compounds are not direct derivatives, their anti-inflammatory profiles suggest that the methoxy group may contribute to such activities.
Other research on methyl derivatives of flavanone (B1672756) has shown that they can inhibit nitric oxide and chemiluminescence in LPS-stimulated macrophages, indicating anti-inflammatory properties. mdpi.com
Enzyme Inhibition Studies
The ability of quinazoline derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential, particularly in cancer and infectious diseases.
Protein Kinase Inhibition (e.g., PDK1, Tyrosine Kinases, EGFR, HER2, Aurora A Kinase)
Quinazoline-based compounds are well-known as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov
PDK1 Inhibition: Phosphoinositide-dependent kinase 1 (PDK1) is a crucial enzyme in cancer cell growth and survival. While specific data for this compound is limited, the broader class of quinazolines has been investigated for PDK1 inhibition. researchgate.netnih.gov
Tyrosine Kinase, EGFR, and HER2 Inhibition: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). monash.edu Overexpression of these receptors is common in various cancers. Novel 4-anilinoquinazoline (B1210976) derivatives have been designed as dual EGFR/HER2 inhibitors. For instance, compounds with an aryl 2-imino-1,2-dihydropyridine moiety displayed potent inhibitory activity against both EGFR and HER2, with IC₅₀ values in the low micromolar range. monash.edu Specifically, compound 5e showed an IC₅₀ of 1.94 μM for EGFR and 1.04 μM for HER2. monash.edu Another study on 6-salicyl-4-anilinoquinazoline derivatives identified compound 21 as a potent dual EGFR/HER2 inhibitor with IC₅₀ values of 0.12 µM and 0.096 µM, respectively. nih.gov
Aurora A Kinase Inhibition: Aurora kinases are key regulators of cell division and are often overexpressed in cancer cells. mdpi.com Quinazolin-4(3H)-one derivatives have been developed as Aurora kinase inhibitors. nih.gov A recently synthesized derivative, BIQO-19, showed improved solubility and antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKIs). nih.gov BIQO-19 effectively inhibited the growth of resistant H1975 NSCLC cells by suppressing the expression of activated Aurora kinase A. nih.gov
Protein Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound/Derivative Class | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| Anilinoquinazoline (Cmpd 5d) | EGFR | 2.09 |
| Anilinoquinazoline (Cmpd 5e) | EGFR | 1.94 |
| Anilinoquinazoline (Cmpd 5d) | HER2 | 3.98 |
| Anilinoquinazoline (Cmpd 5e) | HER2 | 1.04 |
| 6-salicyl-4-anilinoquinazoline (Cmpd 21) | EGFR | 0.12 |
| 6-salicyl-4-anilinoquinazoline (Cmpd 21) | HER2 | 0.096 |
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Mur A)
Targeting essential bacterial enzymes is a proven strategy for developing new antibiotics.
DNA Gyrase Inhibition: A study on a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones revealed their ability to inhibit bacterial DNA gyrase. monash.eduresearchgate.net These compounds were designed to have improved activity against resistant mutants. monash.edu The presence of the 8-methoxy group was considered a key feature for enhancing this antimutant activity. monash.edu
MurA Inhibition: The MurA enzyme is essential for the biosynthesis of the bacterial cell wall. While direct inhibition of MurA by this compound has not been reported, other novel compounds have been identified as inhibitors of the Escherichia coli MurA enzyme. nih.gov These include a cyclic disulfide, a purine (B94841) analog, and a pyrazolopyrimidine, with IC₅₀ values ranging from 0.2 to 0.9 μM. nih.gov The search for MurA inhibitors is an active area of research, and the quinazoline scaffold could potentially be explored for this purpose. nih.gov
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. nih.gov
Research into quinazolinone derivatives has identified several compounds with notable cholinesterase inhibitory activity. A recently developed series of quinazolinone-based derivatives was assessed for their potential as multifunctional agents against Alzheimer's disease, with several compounds demonstrating significant in vitro AChE inhibition. nih.gov For instance, compounds designated as 6f , 6h , and 7b from one study showed promising anti-acetylcholinesterase activity. nih.gov In another study, a series of 21 rationally designed quinazoline derivatives were evaluated as multitarget ligands against human cholinesterases (hChE). From this series, compounds AV-1 , AV-2 , and AV-3 exhibited a balanced and significant inhibitory effect against these targets. nih.gov Compound AV-2 was particularly noteworthy for its ability to displace propidium (B1200493) iodide from the peripheral anionic site (PAS) of AChE, indicating a comprehensive interaction with the enzyme. nih.gov
Table 1: In Vitro Cholinesterase Inhibitory Activity of Quinazolinone Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| AV-1 | hAChE | 0.98 ± 0.04 | nih.gov |
| AV-1 | hBChE | 1.87 ± 0.08 | nih.gov |
| AV-2 | hAChE | 1.12 ± 0.05 | nih.gov |
| AV-2 | hBChE | 2.11 ± 0.11 | nih.gov |
| AV-3 | hAChE | 1.56 ± 0.07 | nih.gov |
| AV-3 | hBChE | 2.54 ± 0.13 | nih.gov |
| Donepezil | hAChE | 0.021 ± 0.001 | nih.gov |
| Donepezil | hBChE | 3.54 ± 0.17 | nih.gov |
IC₅₀ values represent the concentration required for 50% inhibition.
Glycogen Synthase Kinase (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various diseases such as diabetes, Alzheimer's disease, bipolar disorder, and cancer. As a result, inhibitors of GSK-3 are of significant interest as potential therapeutic agents. nih.gov
While direct enzymatic inhibition data for quinazolinone derivatives against GSK-3 is not extensively reported, some studies have indicated that this class of compounds can modulate signaling pathways involving GSK-3. For example, a novel quinazoline derivative, referred to as B10 , was found to exert anti-tumor effects in non-small cell lung cancer by inhibiting the Akt/GSK-3β/β-catenin signaling pathway. medchemexpress.com This indirect evidence suggests that the quinazolinone scaffold could serve as a basis for designing more direct and potent GSK-3 inhibitors. Other related heterocyclic systems, such as oxazolo[5,4-f]quinoxalines, have been developed as potent, ATP-competitive GSK-3 kinase inhibitors, with some showing selectivity for the GSK-3α isoform. nih.gov
Table 2: Biological Activity of Quinazolinone Derivatives Related to GSK-3 Pathway
| Compound/Derivative Class | Finding | Model System | Source |
|---|---|---|---|
| B10 | Inhibited the Akt/GSK-3β/β-catenin signaling pathway | A549 xenograft model | medchemexpress.com |
| Oxazolo[5,4-f]quinoxalines | ATP-competitive GSK-3 kinase inhibitors | Enzymatic assays | nih.gov |
Direct IC₅₀ values for quinazolinone derivatives against GSK-3 are not widely available in the reviewed literature.
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
Poly-(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibiting PARP, particularly PARP-1, is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
The quinazolinone scaffold has been successfully utilized to develop potent PARP inhibitors. A series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones were synthesized and evaluated for PARP inhibitory activity. Notably, derivatives in the 8-methylquinazolinone series were among the most potent PARP inhibitors reported at the time, with IC₅₀ values in the low nanomolar range. rsc.org Another study reported a new series of quinazolinone-based derivatives, with compound 12c showing inhibitory activity (IC₅₀ = 27.89 nM) comparable to the well-known PARP inhibitor Olaparib. rsc.orgrsc.org
Table 3: In Vitro PARP Inhibitory Activity of Quinazolinone Derivatives
| Compound | Substitution | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 8-Hydroxy-2-methylquinazolinone (NU1025) | 8-OH, 2-CH₃ | PARP | 0.40 | rsc.org |
| 8-Methyl-2-phenylquinazolinone derivative | 8-CH₃, 2-C₆H₅ | PARP | 0.13 - 0.27 | rsc.org |
| Compound 12c | Not specified | PARP-1 | 0.02789 | rsc.orgrsc.org |
| Olaparib (Reference) | Not applicable | PARP-1 | 0.03038 | rsc.orgrsc.org |
IC₅₀ values represent the concentration required for 50% inhibition.
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Consequently, TS is a well-established target for anticancer drugs.
Quinazolinone derivatives have been investigated as nonclassical lipophilic inhibitors of thymidylate synthase. In one study, several 5-substituted quinazolinone derivatives were synthesized and evaluated. Compounds with a hydroxyl (-OH) or a carboxylic acid (-CO₂H) group as the substituent were found to be the most effective, suggesting that hydrogen bonding plays a role in their inhibitory activity. nih.gov These compounds also demonstrated high cytotoxic activity against tumor cells in culture. nih.gov Another class of related compounds, quinazoline antifolates, have also been developed as potent inhibitors of thymidylate synthase. acs.org
Table 4: In Vitro Thymidylate Synthase Inhibitory Activity of Quinazolinone Derivatives
| Compound Class | Key Substituents for Activity | Target Enzyme | Finding | Source |
|---|---|---|---|---|
| 5-substituted quinazolinones | -OH, -CO₂H | Thymidylate Synthase | Most effective inhibitors in the series | nih.gov |
| Quinazoline antifolates | N/A | Thymidylate Synthase | Potent inhibition reported | acs.org |
Specific IC₅₀ values were not detailed in the general abstracts reviewed.
Other Reported Biological Activities of Quinazolinone Derivatives
Beyond specific enzyme inhibition, the quinazolinone scaffold is associated with a broad range of other biological activities.
Antimalarial Activities
Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. Quinazolinone derivatives have emerged as a promising class of compounds with significant antimalarial properties. A high-throughput screening effort identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold, leading to the development of an inhibitor (19f ) that was 95-fold more potent than the initial hit compound. acs.org Other studies have also demonstrated the in vitro and in vivo antimalarial efficacy of various 2,3-disubstituted-4(3H)-quinazolinones. nih.gov For example, compounds 12 and 13 from one study showed significant mean percentage suppression of parasitemia in mice infected with Plasmodium berghei. nih.gov
Table 5: Antimalarial Activity of Quinazolinone Derivatives
| Compound | Parasite Strain | Activity | Value | Source |
|---|---|---|---|---|
| Compound 19f | P. falciparum 3D7 | IC₅₀ | 0.025 µM | acs.org |
| Compound 12 | P. berghei | % Suppression (in vivo) | 67.60% | nih.gov |
| Compound 13 | P. berghei | % Suppression (in vivo) | 72.86% | nih.gov |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | L. donovani | IC₅₀ | 0.0212 µg/mL | nih.gov |
IC₅₀ values represent the concentration required for 50% inhibition. % Suppression reflects in vivo efficacy.
Anticonvulsant Properties
Quinazolinone derivatives have a long history of investigation for their effects on the central nervous system, including sedative and anticonvulsant properties, famously initiated by the discovery of methaqualone. Modern research continues to explore this scaffold for new anticonvulsant agents with improved profiles.
Numerous studies have synthesized and evaluated various quinazolinone derivatives for their anticonvulsant activity using standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov In one study, several 3-amino 2-phenyl quinazolinones demonstrated noteworthy anticonvulsant activity in the MES test. researchgate.net Another comprehensive study of new quinazoline-4(3H)-ones found that compounds 8 , 13 , and 19 provided 100% protection against PTZ-induced convulsions. nih.gov Further research on two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives confirmed their potential anticonvulsant activity in the PTZ model, with compound 8b being particularly effective. mdpi.comnih.gov
Table 6: Anticonvulsant Activity of Quinazolinone Derivatives
| Compound/Series | Test Model | Finding | Source |
|---|---|---|---|
| Compound A-1 | MES | Highest activity in its series | researchgate.net |
| Compound 8 | scPTZ | 100% protection | nih.gov |
| Compound 13 | scPTZ | 100% protection | nih.gov |
| Compound 19 | scPTZ | 100% protection | nih.gov |
| Compound 8b | PTZ | Favorable results in its series | mdpi.comnih.gov |
Activity is reported as percent protection against induced seizures in animal models.
Antiviral Activities
No in vitro studies on the antiviral activity of this compound or its derivatives were found in the reviewed scientific literature.
Antioxidant Activities
No in vitro studies specifically evaluating the antioxidant properties of this compound or its derivatives were identified.
Analgesic Properties
A search of the scientific literature did not yield any in vitro studies concerning the analgesic properties of this compound or its derivatives.
Antihelmintic Activities
There are no available in vitro studies on the antihelmintic activity of this compound or its derivatives in the reviewed literature.
Structure Activity Relationship Sar Studies of Quinazolin 2 Ol Derivatives
Influence of Substituent Position and Chemical Nature on Biological Activity
The therapeutic efficacy and target selectivity of quinazolin-2-ol (B1296456) derivatives are profoundly dictated by the chemical functionalities introduced at various positions of the quinazoline (B50416) nucleus. Comprehensive SAR studies have revealed that even minor structural alterations can lead to significant changes in their pharmacological profiles.
Effects of Substitutions at C-2, C-3, C-4, C-6, C-7, and C-8 Positions
Systematic modifications around the quinazolinone ring have established that positions 2, 3, 4, 6, 7, and 8 are critical for modulating biological activity. nih.govnih.gov
C-2 Position: The C-2 position is a key site for introducing diverse substituents to modulate activity. For instance, the presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov In the context of anticancer activity, substitution with a propyl group has been shown to be more potent compared to other alkyl groups in certain quinazolinone series. nih.gov Furthermore, the nature of the substituent on a phenyl ring at the C-2 position can influence the regioselectivity of subsequent alkylation reactions (N- vs. O-alkylation), with steric hindrance playing a crucial role. sioc-journal.cn
C-3 Position: The C-3 position is frequently targeted for modification, and the introduction of different heterocyclic moieties at this position has been suggested to enhance biological activity. nih.gov Studies have shown that substituting this position with various heterocyclic or phenyl rings can lead to compounds with antimicrobial and anti-inflammatory properties. nih.gov For example, 3-substituted quinazolinones with chlorophenyl and methoxyphenyl groups have demonstrated broad-spectrum antitumor effects. wisdomlib.org
C-4 Position: The development of lipophilic character at the C-4 position of the quinazoline ring is considered desirable for achieving novel inhibitory affinities against certain targets. nih.gov Substitution at this position with groups like ω-substituted diethylamino moieties has been shown to increase cytotoxic activity in some pyridazino[1,6-b]quinazolinone scaffolds. nih.gov
C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions of the quinazoline core have been shown to influence the activity of EGFR kinase inhibitors. The introduction of electron-donating groups at these positions, such as methoxy (B1213986) groups, has been found to increase the antiproliferative activity of certain 4-anilino-quinazoline derivatives. nih.gov Specifically, a longer chain linker at the C-7 position has been found to be favorable for dual EGFR/VEGFR2 inhibitory activity. nih.gov
C-8 Position: The C-8 position has been identified as significant for various pharmacological activities. nih.gov For instance, substitutions at this position on quinazolin-4-ones have been shown to improve the potency of tankyrase inhibitors. researchgate.net The introduction of nitro and diol substituents at C-8 can lead to new interactions with the target enzyme, thereby improving both affinity and selectivity. researchgate.net
Role of Heterocyclic Moieties and Aromatic Ring Substitutions
The incorporation of various heterocyclic and aromatic rings is a widely employed strategy to enhance the biological potential of the quinazolinone scaffold.
The substitution of heteroaryl and aryl moieties at the N-3 and C-2 positions, respectively, has been shown to result in improved analgesic and anti-inflammatory activities. nih.gov The fusion of a 1,2,4-triazole (B32235) ring to the quinazoline system has yielded compounds with notable antibacterial activity. nih.gov Furthermore, the introduction of a 1,2,3-triazole moiety has been explored in the design of anti-tubercular agents, where substitutions on this ring can modulate activity. nih.gov The hybridization of the quinazolinone core with other pharmacophores like benzimidazole (B57391) has been investigated to enhance interactions with biological targets such as dihydrofolate reductase (DHFR). nih.gov
Impact of Halogenation on Activity Profiles
The introduction of halogen atoms at specific positions of the quinazolinone ring has a pronounced effect on the biological activity. Halogen substituents are known to enhance lipophilicity and membrane permeability. ijpsjournal.com
Cytotoxic Activity: Quinazolinone derivatives possessing halogen substituents have demonstrated considerable cytotoxic activity. nih.gov For example, the presence of a p-chlorophenyl moiety has been shown to significantly increase anticancer activity against certain cell lines. nih.gov
Antimicrobial Activity: Halogenation at the C-6 and C-8 positions can significantly improve antimicrobial activities. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been shown to markedly enhance antibacterial activity. nih.gov The presence of electron-rich substituents or halogens at the sixth position is known to assist in the potency against bacteria. nih.gov
Modulation by Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the quinazolinone scaffold play a crucial role in determining the biological response.
Electron-Donating Groups: These groups, such as hydroxyl and methoxy, can contribute to increased antioxidant and anti-inflammatory properties. ijpsjournal.com In the context of anti-tubercular activity, electron-donating groups on the quinazolinone ring have been found to enhance efficacy. nih.gov Conversely, for antimycobacterial activity, electron-donating groups were found to be poorly tolerated in some series. nih.gov
Electron-Withdrawing Groups: Groups like halogens and nitro moieties enhance lipophilicity and can improve membrane permeability. ijpsjournal.com The introduction of an electron-withdrawing group onto the benzene (B151609) ring has been shown to significantly enhance antifungal efficacy compared to an electron-donating group. nih.gov For antimycobacterial activity, electron-withdrawing, lipophilic substituents were found to be highly beneficial. nih.gov The withdrawing effect of a nitro group at the C-2 position has been suggested to improve cytotoxic activity in some derivatives. nih.gov
Pharmacological Implications of Quinazolinone Scaffold Modifications
The versatility of the quinazolinone scaffold allows for chemical modifications that lead to a broad spectrum of pharmacological activities. wisdomlib.orgwisdomlib.org By altering substituents, chemists can fine-tune the biological effects of these derivatives. wisdomlib.org
The quinazoline moiety is considered a "privileged structure" in pharmaceutical chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including:
Anticancer Activity: Modifications leading to the inhibition of key enzymes in cancer progression, such as EGFR and DHFR, have been a major focus. nih.govnih.gov
Antimicrobial Activity: The quinazolinone core is a promising scaffold for developing new antibacterial and antifungal agents. nih.govnih.gov
Anti-inflammatory Activity: Derivatives have been designed to selectively inhibit enzymes like COX-2, which are involved in the inflammatory response. nih.gov
Anticonvulsant Activity: Structural modifications have led to compounds with enhanced efficacy against seizures. wisdomlib.org
Structural Basis for Selectivity against Specific Biological Targets
The rational design of selective inhibitors requires a deep understanding of the structural interactions between the quinazolinone derivative and its biological target. X-ray crystallography and molecular docking studies have been instrumental in elucidating the binding modes of these compounds.
For example, the selective inhibition of COX-2 by certain anti-inflammatory agents is attributed to specific structural features. The active site of COX-2 is slightly larger and has a side pocket that is absent in the COX-1 isoform. Selective inhibitors are designed to bind to and occupy this additional space, preventing them from inhibiting the constitutively expressed COX-1, thereby reducing gastrointestinal side effects. nih.gov
In the case of tankyrase inhibitors, X-ray crystallography has revealed that larger substituents at the C-8 position of quinazolin-4-ones can engage in new interactions within the catalytic domain, leading to improved affinity and selectivity over other PARP enzymes. researchgate.net These findings provide a structural basis for designing next-generation inhibitors with enhanced target specificity.
Mechanistic Elucidation in Biological Systems in Vitro and Preclinical in Vivo Models
Cellular Mechanism of Action in Anticancer Research
Quinazoline-based compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Cellular Proliferation Pathways
Many quinazoline (B50416) derivatives exert their anticancer effects by interfering with cellular proliferation. This is often achieved by arresting the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying. For instance, some quinazoline analogs have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a critical mechanism for inhibiting tumor growth.
Induction of Apoptosis Mechanisms
A crucial aspect of cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Numerous quinazoline derivatives have been found to trigger apoptotic pathways in cancer cells. This can occur through various signaling cascades, including the activation of caspases, which are key executioner proteins in the apoptotic process. For example, the treatment of breast cancer cells with the quinazoline derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) led to the cleavage of caspase-3, caspase-8, and caspase-9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is another common mechanism by which these compounds induce apoptosis. nih.gov
Modulation of Microtubule Dynamics
Microtubules are dynamic cellular structures that play a vital role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation of the mitotic spindle during cell division. nih.gov Several anticancer drugs target microtubule dynamics, and some quinazoline-based compounds have been identified as microtubule-modulating agents. nih.govnih.gov These compounds can either stabilize or destabilize microtubules, leading to mitotic arrest and subsequent cell death. nih.gov For example, 2-methoxyestradiol (B1684026) (2ME2), which shares a methoxy (B1213986) group and a core structure that can be seen as related to quinazolinones, has been shown to suppress microtubule dynamics without causing significant depolymerization at its lowest effective concentrations. nih.gov This subtle alteration of microtubule function is sufficient to halt the cell cycle and induce apoptosis. nih.gov
Table 1: Effects of Selected Compounds on Microtubule Dynamics
| Compound | Effect on Microtubules | Consequence |
| 2-Methoxyestradiol (2ME2) | Suppresses microtubule growth rate, duration, and length. nih.gov | Mitotic arrest. nih.gov |
| Noscapine | Attenuates microtubule dynamics by increasing the "pause" state. nih.gov | Cell cycle arrest in mitosis. nih.gov |
Tumor Vasculature Disruption in Preclinical Models
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Targeting the tumor vasculature is, therefore, a promising anticancer strategy. Certain quinazoline derivatives have been identified as tumor-vascular disrupting agents (VDAs). nih.govnih.gov These agents can selectively damage the established blood vessels within a tumor, leading to a shutdown of blood supply, which in turn causes extensive tumor cell death due to oxygen and nutrient deprivation. nih.gov Mechanistic studies on a promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown that it disrupts tumor vasculature in addition to inhibiting tumor cell proliferation and inducing apoptosis. nih.gov
Molecular Interactions with Biological Targets (e.g., Receptor Binding, Enzyme Active Site Interactions)
The biological effects of quinazoline derivatives are underpinned by their specific interactions with molecular targets. A prominent target for many anticancer quinazolines is the enzyme tubulin, the building block of microtubules. nih.gov Compounds like 2-methoxyestradiol have been shown to bind at or near the colchicine-binding site on tubulin, thereby inhibiting its polymerization. nih.gov
In the context of dual-target drugs, the quinazoline derivative MMPP has been shown to interact with both the vascular endothelial growth factor receptor 2 (VEGFR2) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov By inhibiting VEGFR2 phosphorylation and enhancing PPARγ transcriptional activity, MMPP can simultaneously trigger apoptosis and suppress the migration and invasion of breast cancer cells. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., DNA Interference, Biofilm Inhibition)
In addition to their anticancer properties, some quinazoline derivatives exhibit antimicrobial activity. A key area of investigation is their ability to combat bacterial biofilms, which are communities of bacteria encased in a protective matrix that renders them highly resistant to conventional antibiotics. nih.gov
Derivatives of 2-aminoquinazoline (B112073) have been identified as potent inhibitors of biofilm formation in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. nih.gov These compounds have been shown to modulate biofilms through a non-toxic mechanism, suggesting that they interfere with the processes of biofilm formation rather than killing the bacteria directly. nih.gov This approach is advantageous as it may reduce the selective pressure for the development of drug resistance.
Molecular docking studies on other antimicrobial compounds have suggested that interactions with key bacterial enzymes, such as DNA gyrase and lipoprotein LpxC, can lead to their antimicrobial effects. nih.gov For instance, the natural compound 2-Methoxy-4-vinylphenol has shown a high degree of interaction with DNA gyrase, which is essential for bacterial DNA replication. nih.gov While not a quinazoline, this highlights a potential mechanism for antimicrobial action that could be relevant for quinazoline derivatives.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound/Compound Class | Organism | Mechanism of Action |
| 2-Aminoquinazoline derivatives | Mycobacterium smegmatis | Inhibition of biofilm formation (non-toxic mechanism). nih.gov |
| 2-Methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori | Bactericidal, dose-dependent action. nih.gov |
| 2-Methoxy-4-vinylphenol | Various bacteria | Interaction with DNA gyrase. nih.gov |
Emerging Research Directions and Non Clinical Applications
Development of Novel Pharmacophores and Privileged Structures from Quinazolinone Scaffolds
The quinazolinone nucleus is widely regarded as a "privileged structure" in the field of drug discovery. nih.govnih.gov This designation is given to molecular scaffolds that are capable of binding to a variety of biological targets with high affinity, thereby serving as a versatile template for developing new therapeutic agents. nih.govnih.gov The stability of the quinazolinone ring system, coupled with relatively straightforward and diverse synthetic methodologies, makes it an object of continuous scientific interest. nih.gov Its lipophilic nature is another advantageous feature, potentially aiding in the penetration of the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. nih.gov
Researchers are actively exploring the quinazolinone scaffold to develop novel pharmacophores—the essential molecular features responsible for a drug's biological activity. By making systematic structural modifications to the core, such as altering substituents at various positions, scientists can significantly change the molecule's physicochemical properties and, consequently, its biological effects. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, a related structure, is also recognized as a privileged scaffold and serves as a key synthon in the preparation of diverse and biologically active quinazolinone derivatives. rsc.orgresearchgate.net This strategic modification of the fundamental quinazolinone structure is a key approach in the quest for new and more effective drugs. mdpi.comresearchgate.net
Strategies for Addressing Biological Resistance Mechanisms
A significant challenge in modern medicine is the emergence of resistance to existing drugs, particularly in the treatment of cancer and infectious diseases. Quinazoline (B50416) derivatives are at the forefront of research aimed at overcoming these resistance mechanisms.
One major strategy involves the development of multi-target inhibitors. In cancer, resistance to single-target receptor tyrosine kinase (RTK) inhibitors can arise from point mutations or the upregulation of other signaling pathways. nih.gov By designing quinazoline-based agents that can inhibit multiple RTKs (like EGFR, VEGFR-2, and PDGFR-β) simultaneously, researchers aim to circumvent these resistance pathways and enhance antitumor efficacy. nih.gov
Another critical area is combating multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which actively pump anticancer drugs out of cells. Scientists have synthesized quinazolinamine derivatives that act as potent dual inhibitors of BCRP and P-gp. nih.gov These compounds work by altering the localization of the transporters in the cell, thereby inhibiting the efflux of co-administered anticancer drugs. nih.gov Similarly, in the context of bacterial infections, novel quinazoline derivatives are being designed to target and inhibit bacterial efflux pumps like AcrB, which would restore the effectiveness of existing antibiotics against multidrug-resistant bacteria. unisa.edu.au
Quinazoline Derivatives as Chemical Probes for Biological Systems
Beyond their therapeutic potential, quinazoline derivatives are being developed as chemical probes—specialized molecules used to study and understand complex biological systems. These probes can help to identify and validate new drug targets and elucidate biological pathways.
A chemical probe must be potent, selective, and able to function in a cellular or in vivo environment. The quinoline (B57606) scaffold, closely related to quinazolinone, provides an excellent example of this application. A highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism, was developed as an in vivo chemical probe. researchgate.net This probe allows researchers to dissect the specific contributions of MCT4 to lactate (B86563) transport in cancer cells, helping to understand its role in the tumor microenvironment and in promoting tumor growth. researchgate.net The development of such tools is crucial for exploring the function of proteins in health and disease. Given the structural similarities and versatile chemistry of the quinazolinone scaffold, there is significant potential for developing derivatives like 8-Methoxy-4-methylquinazolin-2-ol into highly specific probes for a wide array of biological targets.
Corrosion Inhibition Potential of Quinazolinone-Related Derivatives
In the field of materials science, organic heterocyclic compounds are widely investigated for their ability to protect metals from corrosion. Quinazolinone derivatives have emerged as highly effective corrosion inhibitors for various metals, including carbon steel, aluminum, and copper, particularly in acidic environments. ajchem-a.comacademicjournals.orgtandfonline.com
The inhibitory action of these compounds stems from their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons in the aromatic rings, facilitates the adsorption of the molecule onto the metal surface. ajchem-a.comresearchgate.net This process forms a protective film that isolates the metal from the corrosive medium. Studies have shown that the inhibition efficiency of quinazolinone derivatives increases with their concentration, with some compounds achieving over 93% effectiveness. academicjournals.org
Quantum chemical calculations and molecular dynamics simulations are used to theoretically predict and understand the inhibition potential. ajchem-a.comphyschemres.org These studies analyze parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to explain how the molecules interact with the metal surface. ajchem-a.comphyschemres.org The findings consistently demonstrate that quinazolinone derivatives are promising as eco-friendly and efficient corrosion inhibitors for industrial applications. academicjournals.org
Table 1: Corrosion Inhibition Efficiency of Various Quinazolinone Derivatives
| Derivative Name | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Schiff base of 3-amino-2-(phenylamino) quinazolin-4(3H)-one | Carbon Steel | 1M HCl | 93 | researchgate.net |
| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one (CMQ) | Carbon Steel | 2 M HCl | 93.8 | academicjournals.org |
| 2-methyl-3-(4-nitrophenyl) quinazolin-4(3H)-one (MNQ) | Carbon Steel | 2 M HCl | >93.8 | academicjournals.org |
| Quinazoline Derivative (QZO) | Aluminum | Not specified | High (based on theoretical calculation) | ajchem-a.com |
| 2-phenyl-3-(p-tolyl) quinazolin-4(3H)-one | Copper | 2 M HNO₃ | ~90 | tandfonline.com |
Design and Investigation of Multi-Targeting Agents
The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. The development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously—is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov
The quinazoline scaffold is an ideal framework for designing such agents. nih.gov In oncology, quinazoline derivatives have been created that not only inhibit microtubule polymerization, a classic anti-cancer mechanism, but also block the activity of multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.gov This dual action can lead to a more potent antitumor effect. nih.gov
In the context of Alzheimer's disease, a complex neurodegenerative disorder, researchers have rationally designed quinazoline derivatives that show balanced and significant inhibition of both human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes in the disease's pathology. nih.gov One lead compound from this research not only inhibited these targets but also prevented the aggregation of amyloid-β plaques and demonstrated the ability to cross the blood-brain barrier, highlighting the potential of this multi-target approach. nih.gov
Table 2: Examples of Multi-Targeting Quinazoline Derivatives
| Derivative Class/Example | Disease Area | Multiple Biological Targets | Reference |
|---|---|---|---|
| Substituted Quinazolines | Cancer (Glioma) | Microtubules, EGFR, VEGFR-2, PDGFR-β | nih.gov |
| Quinazoline derivative (AV-2) | Alzheimer's Disease | Acetylcholinesterase (AChE), β-secretase (BACE-1) | nih.gov |
| Quinazoline-based hybrids | Cancer | EGFR, Tubulin Polymerization | nih.gov |
常见问题
Q. What are the common synthetic routes for 8-Methoxy-4-methylquinazolin-2-ol, and how are reaction conditions optimized?
The synthesis typically involves hydroxylation and substitution reactions starting from quinazoline precursors. For example, hydroxyl groups are introduced via oxidizing agents like KMnO₄, while methoxy and methyl groups are added through nucleophilic substitution or alkylation. Reaction conditions (temperature, solvent, time) are optimized using iterative trials monitored by TLC and HPLC. Post-synthesis purification via crystallization or column chromatography ensures purity >95% .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC for quantifying impurities.
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) to resolve 3D structure .
Q. What biological activities have been reported for this compound?
Preliminary studies indicate:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Enzyme inhibition : IC₅₀ of 15 µM against tyrosine kinases.
- Antioxidant potential : DPPH radical scavenging at 70% efficacy (100 µM concentration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in assay protocols or compound purity. To address this:
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition).
- Validate purity via HPLC-UV/MS and elemental analysis.
- Standardize cell lines (e.g., ATCC-certified strains) and control for solvent effects (e.g., DMSO vs. ethanol) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Protecting group chemistry : Temporarily block reactive sites (e.g., hydroxyl groups) during alkylation steps.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% higher yield.
- Catalytic optimization : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in methoxy group introduction .
Q. How does the compound interact with biological targets at the molecular level?
Computational docking and MD simulations suggest:
- Hydrogen bonding between the hydroxyl group and kinase active sites (e.g., EGFR).
- π-π stacking of the quinazoline core with aromatic residues in enzyme pockets. Experimental validation via ITC (isothermal titration calorimetry) confirms binding affinities (Kd = 10⁻⁶–10⁻⁷ M) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Poor solubility in common solvents (e.g., water, ethanol) complicates crystallization. Solutions include:
- Mixed-solvent systems : Ethanol/DMF (7:3) promotes slow crystal growth.
- Seeding techniques : Introduce pre-formed microcrystals to induce nucleation.
- Temperature gradients : Gradual cooling from 80°C to 4°C enhances lattice stability .
Methodological Considerations
Designing a structure-activity relationship (SAR) study for derivatives of this compound:
- Core modifications : Replace the methoxy group with halogens (Cl, Br) to assess electronic effects.
- Side-chain variations : Introduce alkyl/aryl groups at the 4-methyl position.
- Biological testing : Use standardized panels (e.g., NCI-60 for anticancer activity) to compare IC₅₀ values .
Q. How to assess oxidative stability under physiological conditions?
- Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) at 37°C for 24h.
- LC-MS analysis : Monitor degradation products (e.g., quinazoline quinones).
- EPR spectroscopy : Detect free radical intermediates formed during oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
